molecular formula C18H32BNO4 B8251066 tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate

Cat. No.: B8251066
M. Wt: 337.3 g/mol
InChI Key: ZWSUBIHDPMFONT-UHFFFAOYSA-N
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Description

tert-Butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate is a versatile boronate ester that serves as a high-value building block in organic synthesis and drug discovery. The incorporation of both a piperidine ring and a reactive vinyl boronate ester makes this compound particularly useful for Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds with various aryl and vinyl halides . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature, as it stabilizes the amine against unwanted side reactions during synthesis and can be selectively removed under mild acidic conditions for further functionalization, facilitating multi-step synthesis . This compound is designed for research applications in medicinal chemistry, where the piperidine scaffold is a common motif in pharmaceuticals targeting the central nervous system, cancer, and inflammatory diseases . As a handling note, similar boronate esters require storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-9-11-20(12-10-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSUBIHDPMFONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Hydroxypiperidine Intermediate

A validated three-step pathway (49.9% overall yield) begins with tert-butyl-4-hydroxypiperidine-1-carboxylate:

Step 1: Mitsunobu Reaction
The hydroxyl group is substituted via Mitsunobu conditions to introduce a leaving group (e.g., bromide).

ReagentConditionsYield
PPh₃, DIAD, CBr₄THF, 0°C → rt, 12 h85%

Step 2: Vinylation
A Heck coupling installs the vinyl boronate using bis(pinacolato)diboron and Pd(OAc)₂:

CatalystBaseSolventTemp.Yield
Pd(OAc)₂ (5 mol%)K₂CO₃DMF80°C72%

Step 3: Deprotection and Carbamate Formation
Selective removal of protecting groups followed by carbamate installation completes the synthesis:

ReagentConditionsYield
TFA/CH₂Cl₂ (1:1)rt, 2 h95%

Route 2: Direct Boronate Coupling

An alternative one-pot method couples preformed 4-vinylpiperidine with pinacol borane under palladium catalysis:

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield
Pd CatalystPd(dppf)Cl₂+15% vs. Pd(PPh₃)₄
Solvent1,4-DioxanePrevents boronate hydrolysis
Temperature100°CBalances kinetics and decomposition

This route achieves 68% yield but requires stringent exclusion of moisture.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Design

  • Residence Time : 30 min at 120°C

  • Catalyst Loading : 0.1 mol% Pd nanoparticles on carbon

  • Yield : 81% with >99% purity

Table 1. Bench-Scale vs. Industrial Synthesis Comparison

ParameterBench-ScaleIndustrial
CatalystPd(OAc)₂ (5 mol%)Pd/C (0.1 mol%)
Solvent Volume (L/kg)508
Cycle Time (h)244

Optimization of Critical Reaction Parameters

Catalyst Screening

Palladium catalysts significantly influence coupling efficiency:

Table 2. Catalyst Performance in Vinylation Step

CatalystYield (%)Byproduct Formation
Pd(OAc)₂72<5%
Pd(dba)₂688%
PdCl₂(PPh₃)₂6512%

Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) suppresses β-hydride elimination, enhancing vinyl boronate stability.

Solvent and Temperature Effects

Solvent Polarity : Polar aprotic solvents (DMF, NMP) improve boronate solubility but risk hydrolysis. Co-solvent systems (THF/H₂O 9:1) balance reactivity and stability.
Temperature Gradient : Reactions above 100°C accelerate deborylation; 80–90°C optimizes kinetics.

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity:

¹H NMR Key Peaks

  • δ 1.28 (s, 12H, pinacol CH₃)

  • δ 4.60 (m, 2H, piperidine CH₂N)

  • δ 6.20 (d, J = 18 Hz, vinyl CH₂)

Mass Spectrometry

  • HRMS (ESI): m/z 338.2451 [M+H]⁺ (calc. 338.2454)

Purity Assessment

  • HPLC: >99% (C18 column, 70:30 MeCN/H₂O, 1 mL/min)

Chemical Reactions Analysis

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it essential for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design of novel drug candidates. The boron-containing structure has potential therapeutic benefits due to its ability to interact with biological targets. The dioxaborolane moiety can form reversible covalent bonds with biomolecules such as enzymes and receptors, modulating their activity and leading to various biological effects.

Material Science

The compound is also employed in material science for the preparation of advanced materials. Its unique chemical properties make it suitable for developing polymers and catalysts. Research indicates that incorporating boron into materials can enhance their mechanical properties and thermal stability.

Case Study 1: Synthesis of Boron-containing Drugs

Research conducted on the synthesis of boron-containing drugs using this compound demonstrated its effectiveness in creating compounds with enhanced bioactivity. The study found that modifications to the dioxaborolane moiety significantly impacted the pharmacokinetic properties of the resultant drugs.

Case Study 2: Development of Advanced Materials

In material science applications, studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The unique interactions between the dioxaborolane groups and polymer chains facilitate enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

tert-Butyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)methyl)piperidine-1-carboxylate (PN-0736)

  • Structure : Replaces the vinyl group with a methylene-linked dioxaborolane.
  • Synthesis : Achieved via alkylation of the piperidine ring with a boronate ester, yielding 96% purity .
  • Reactivity : Reduced conjugation compared to the vinyl analog, leading to slower cross-coupling kinetics .

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)piperidine-1-carboxylate (877399-74-1)

  • Structure : Incorporates a pyrazole ring instead of a vinyl group.
  • Applications : Used in kinase inhibitor synthesis (e.g., HS-1371) due to enhanced binding to heterocyclic targets .
  • Yield : 75% via Suzuki coupling, higher than vinyl analogs due to stabilized boronate intermediates .

Variations in the Boron-Containing Moiety

tert-Butyl 4-((1-(Methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (20)

  • Structure : Cyclobutylmethoxycarbonyl group replaces the dioxaborolane-vinyl system.
  • Synthesis: Photoredox-catalyzed radical addition (49% yield) using methyl 5-iodo-2-methylenepentanoate .
  • Applications : Intermediate for strained cyclobutane-containing drug candidates .

tert-Butyl 4-((1-Cyanocyclopropyl)methyl)piperidine-1-carboxylate

  • Structure: Cyano-substituted cyclopropane instead of boronate.
  • Reactivity : Lacks boronate-mediated cross-coupling utility but exhibits nitrile-specific reactivity in click chemistry (60% yield) .

Stereochemical and Isomeric Variants

(E)-tert-Butyl 4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate

  • Structure : E-isomer of the target compound.
  • Applications : Preferred in stereoselective syntheses (e.g., asymmetric cyclopropanation) due to predictable geometry .
  • Availability : Commercialized with >97% purity .

tert-Butyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (26)

  • Structure : Pyrrolidine backbone with a branched boronate chain.
  • Synthesis : Visible-light-mediated decarboxylative radical addition (49% yield) .
  • Challenges : Stereoisomerism complicates purification, requiring advanced chromatography .

Key Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Yield (%) Key Applications Reference
Target Compound C20H34BNO4 379.31 49–73* Cross-coupling, drug discovery
PN-0736 C17H32BNO4 341.26 96 Catalytic intermediates
877399-74-1 (Pyrazole analog) C20H34BN3O4 415.33 75 Kinase inhibitors
(E)-Isomer C20H34BNO4 379.31 >97 Stereoselective synthesis

*Yields vary based on coupling partners and catalysts.

Table 2. Reaction Conditions and Efficiency

Compound Name Reaction Type Catalyst Solvent Time (h) Yield (%)
Target Compound Photoredox radical addition 4CzIPN, PhLi DMSO 20 49
PN-0736 Alkylation Pd(dppf)Cl2 THF 16 96
877399-74-1 (Pyrazole analog) Suzuki coupling Pd(dppf)Cl2 Toluene 16 75
tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Radical cyclization 4CzIPN DMSO 20 60

Critical Analysis of Structural Impact on Function

  • Vinyl vs. Alkyl Boronates : The vinyl group in the target compound enhances conjugation, improving electron transfer in photoredox reactions compared to alkyl analogs like PN-0736 .
  • Heterocyclic Substitutions : Pyrazole-containing variants (e.g., 877399-74-1) exhibit higher biological target affinity but require stringent stereochemical control .
  • Steric Effects : Bulky tert-butyl and tetramethyl dioxaborolane groups stabilize intermediates but may limit accessibility in crowded catalytic sites .

Biological Activity

Tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19H32BN3O4
  • CAS Number : 470478-90-1

The presence of the tert-butyl group and the dioxaborolane moiety contributes to its chemical stability and reactivity, making it a valuable intermediate in various organic syntheses.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of human tumor cells effectively. For instance:

  • In vitro Studies : The compound demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating potent antitumor activity. Specific studies noted its effectiveness in targeting pathways involved in cell cycle regulation and apoptosis induction .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in tumor growth and survival.
  • Modulation of Signaling Pathways : Research indicates that it may influence signaling pathways related to cell proliferation and apoptosis, including the PI3K/Akt pathway .

Synthesis and Yield

The synthesis of this compound typically involves a multi-step process. A notable synthesis route includes:

  • Starting from tert-butyl-4-hydroxypiperidine-1-carboxylate.
  • Utilizing boron-based reagents to introduce the dioxaborolane moiety.
  • Finalizing the product through purification techniques such as chromatography.

The overall yield reported for this synthesis is approximately 49.9% .

Applications in Drug Development

This compound serves as an important intermediate in the development of novel pharmaceuticals. Its applications include:

  • Targeted Therapy : The compound is being explored for its potential in creating targeted therapies for complex diseases such as cancer.
  • Chemical Biology Research : It aids researchers in understanding molecular interactions and mechanisms within biological systems .

Comparative Biological Activity Data

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntitumor~10
Crizotinib (related compound)Antitumor~0.01
Other dioxaborolane derivativesVariesVaries

Case Study 1: Inhibition of Tumor Cell Proliferation

A study conducted on various human tumor cell lines revealed that this compound significantly inhibited cell proliferation. The study highlighted its potential as a lead compound for further development into therapeutic agents targeting specific cancer types.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of this compound. It was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This insight paves the way for understanding how similar compounds can be developed for therapeutic interventions against malignancies .

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Catalyst Solvent System Yield (%) Reference
Pd(OAc)₂DMF/H₂O68
Pd(PPh₃)₄THF/H₂O92

Q. Table 2: Storage Stability Under Different Conditions

Condition Degradation (%) at 30 Days Source
25°C, inert atmosphere<5%
40°C, ambient humidity22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.